(+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate
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Overview
Description
(+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes both ammonium and glycolate groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate typically involves the reaction of diethyl(2-hydroxyethyl)methylammonium iodide with alpha-phenylcyclohexaneglycolate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 25-30°C to ensure optimal reaction rates and yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high purity and yield. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium iodide.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under mild conditions to prevent decomposition. For example, oxidation reactions are performed at room temperature, while reduction reactions may require slightly elevated temperatures (around 40-50°C) to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines .
Scientific Research Applications
(+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. This interaction often involves hydrogen bonding, van der Waals forces, and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Methyldiethanolamine: Similar in structure but lacks the phenylcyclohexaneglycolate group.
Diethylhydroxylamine: Another related compound with different functional groups.
Uniqueness
What sets (+)-Diethyl(2-hydroxyethyl)methylammonium iodide alpha-phenylcyclohexaneglycolate apart is its unique combination of ammonium and glycolate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical interactions and stability .
Properties
CAS No. |
3599-43-7 |
---|---|
Molecular Formula |
C21H34INO2 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C21H34NO2.HI/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6,8-9,12-13,19-20H,4-5,7,10-11,14-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QJOWGAHHRDLCBC-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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